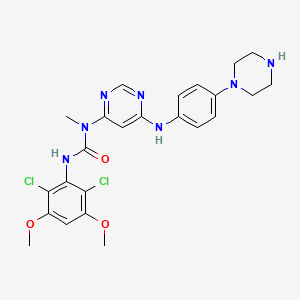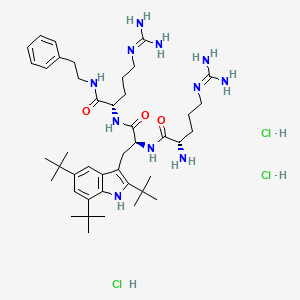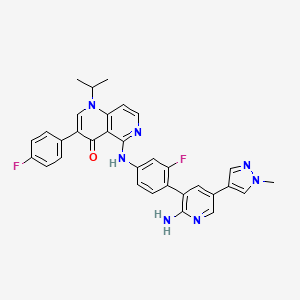
Axl-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Axl-IN-17 is a selective and orally active inhibitor of the receptor tyrosine kinase AXL. This compound has shown significant potential in inhibiting the proliferation of cancer cells and is being explored for its antitumor efficacy. AXL is a member of the TAM family of receptor tyrosine kinases, which also includes TYRO3 and MER. The AXL receptor is involved in various cellular processes, including cell survival, proliferation, migration, and angiogenesis. Overexpression of AXL has been associated with poor prognosis in several types of cancer, making it a promising target for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Axl-IN-17 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Axl-IN-17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Axl-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of AXL in various chemical processes and reactions.
Biology: Employed in cell-based assays to investigate the biological functions of AXL and its role in cell signaling pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress AXL. It has shown promise in preclinical studies for inhibiting tumor growth and metastasis.
Industry: Utilized in the development of diagnostic assays and screening platforms for identifying AXL inhibitors
Mecanismo De Acción
Axl-IN-17 exerts its effects by selectively inhibiting the activity of the AXL receptor tyrosine kinase. The compound binds to the ATP-binding site of AXL, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts various cellular processes, including cell survival, proliferation, migration, and angiogenesis. The primary molecular targets of this compound are the AXL receptor and its downstream effectors, such as the PI3K/AKT and MAPK/ERK pathways .
Comparación Con Compuestos Similares
Axl-IN-17 is compared with other AXL inhibitors, such as BGB324, Sitravatinib, and R428. These compounds also target the AXL receptor but differ in their chemical structures, selectivity, and potency. This compound has shown superior pharmacokinetic properties and enhanced antitumor efficacy in preclinical studies compared to some of these inhibitors. The unique 1,6-naphthyridin-4-one core structure of this compound contributes to its high selectivity and potency against AXL .
List of Similar Compounds
BGB324: A selective AXL inhibitor with potential antitumor activity.
Sitravatinib: A multi-kinase inhibitor targeting AXL and other receptor tyrosine kinases.
R428: An AXL inhibitor that has shown efficacy in preclinical cancer models .
Propiedades
Fórmula molecular |
C32H27F2N7O |
|---|---|
Peso molecular |
563.6 g/mol |
Nombre IUPAC |
5-[4-[2-amino-5-(1-methylpyrazol-4-yl)pyridin-3-yl]-3-fluoroanilino]-3-(4-fluorophenyl)-1-propan-2-yl-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C32H27F2N7O/c1-18(2)41-17-26(19-4-6-22(33)7-5-19)30(42)29-28(41)10-11-36-32(29)39-23-8-9-24(27(34)13-23)25-12-20(14-37-31(25)35)21-15-38-40(3)16-21/h4-18H,1-3H3,(H2,35,37)(H,36,39) |
Clave InChI |
QRXBXCDTVFXBIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(C(=O)C2=C1C=CN=C2NC3=CC(=C(C=C3)C4=C(N=CC(=C4)C5=CN(N=C5)C)N)F)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
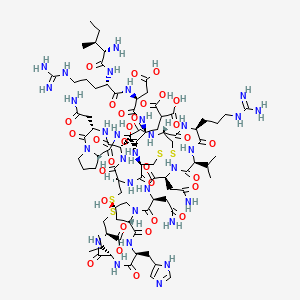
![(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one](/img/structure/B12387750.png)
![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
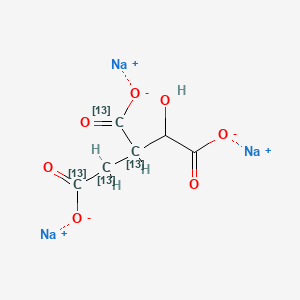
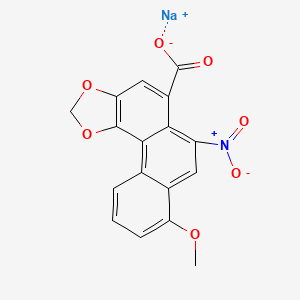
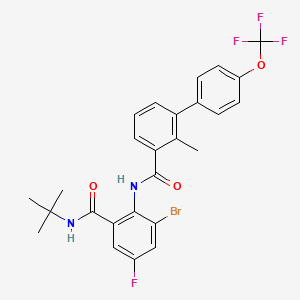
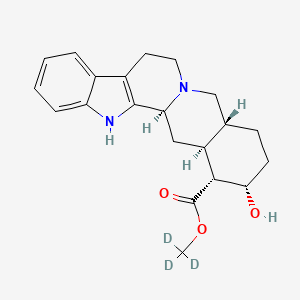
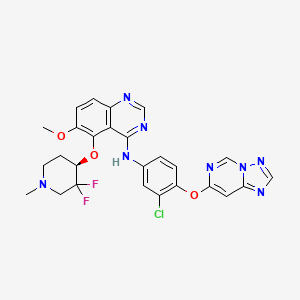
![[Lys3]-Bombesin](/img/structure/B12387792.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)
